Product packaging for S-Nitroso-N-acetyl-DL-penicillamine(Cat. No.:CAS No. 152971-80-7)

S-Nitroso-N-acetyl-DL-penicillamine

Cat. No.: B1146521
CAS No.: 152971-80-7
M. Wt: 220.25
Attention: For research use only. Not for human or veterinary use.
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Description

S-Nitroso-N-acetyl-DL-penicillamine as a Nitric Oxide Donor in Biomedical Science

SNAP is widely recognized as a nitric oxide (NO) donor, a molecule that can release NO, a critical signaling molecule in the body. sigmaaldrich.comnih.gov NO is involved in a vast array of physiological processes, including the regulation of blood pressure, neurotransmission, and the immune response. nih.gov The therapeutic potential of S-nitrosothiols like SNAP is significant, though challenges remain in controlling their decomposition. nih.gov

The release of NO from SNAP can be initiated through several mechanisms, including thermal decomposition, exposure to light, or catalysis by metal ions like copper. nih.gov This controlled release allows for the localized delivery of NO, which is crucial for many of its potential therapeutic applications. mdpi.com For instance, incorporating SNAP into polymers can create materials that release NO over extended periods, which has been shown to increase the biocompatibility of medical devices. mdpi.com

Historical Context and Evolution of Research on this compound

Research into S-nitrosothiols gained momentum with the discovery of nitric oxide's role as a biological signaling molecule. Early studies focused on the fundamental chemistry and stability of compounds like SNAP. caymanchem.com Over time, the focus of research has shifted towards its practical applications in medicine and biotechnology.

A significant area of investigation has been the development of NO-releasing materials for biomedical devices. nih.gov By incorporating SNAP into polymers such as silicone rubber or polyurethanes, researchers have created surfaces that can prevent the formation of blood clots and bacterial biofilms. sapub.org More recent research has explored modifying hyperbranched polyamidoamine with SNAP to create high-capacity, controlled NO-donating compounds. mdpi.com

Significance of this compound in Nitric Oxide Signaling Studies

The ability of SNAP to mimic the endogenous release of nitric oxide makes it an invaluable tool for studying NO signaling pathways. nih.gov Researchers can use SNAP to activate specific cellular responses that are mediated by NO, providing insights into the mechanisms underlying various physiological and pathological processes.

For example, SNAP has been used to study the effects of NO on platelet aggregation, demonstrating its potential as an antithrombotic agent. medchemexpress.com It has also been employed to investigate the role of NO in modulating the release of neurotransmitters and in regulating intracellular pH in cardiomyocytes. medchemexpress.comnih.gov Furthermore, studies have utilized SNAP to explore the cytotoxic effects of NO on cancer cells and its role in the immune response to pathogens. medchemexpress.com

Interactive Data Table: Properties of this compound (SNAP)

PropertyValueReference
Molecular Formula C₇H₁₂N₂O₄S caymanchem.com
Molecular Weight 220.2 g/mol caymanchem.com
Appearance Crystalline solid caymanchem.com
Half-life (pH 7.4, 37°C) Approximately 6 hours medchemexpress.com

Interactive Data Table: Research Applications of this compound (SNAP)

Research AreaKey FindingReference
Cardiovascular Inhibits platelet aggregation medchemexpress.com
Neurology Modulates acetylcholine (B1216132) release medchemexpress.com
Cell Biology Induces changes in intracellular pH nih.gov
Biomaterials Creates antimicrobial and antithrombotic surfaces sapub.org
Cancer Research Exhibits cytotoxicity in certain cancer cell lines medchemexpress.com

Chemical Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O4S B1146521 S-Nitroso-N-acetyl-DL-penicillamine CAS No. 152971-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIQCSMRQKCOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987112
Record name N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine
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Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67776-06-1
Record name S-Nitroso-N-acetyl-DL-penicillamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitroso-N-acetylpenicillamine, (+/-)
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Record name N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine
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Record name S-Nitroso-N-acetyl-DL-penicillamine
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Record name S-NITROSO-N-ACETYLPENICILLAMINE, (±)-
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Molecular Mechanisms of S Nitroso N Acetyl Dl Penicillamine Action

Nitric Oxide Release Dynamics from S-Nitroso-N-acetyl-DL-penicillamine

The therapeutic and research applications of this compound (SNAP) are fundamentally dependent on its ability to release nitric oxide (NO). The dynamics of this release are complex and influenced by a variety of factors, including the pathways of its formation, conditions that favor spontaneous release, and the presence of catalysts.

Formation Pathways of this compound

The synthesis of this compound (SNAP) from its precursor, N-acetyl-DL-penicillamine (NAP), has been a subject of detailed kinetic and mechanistic studies. The formation of SNAP occurs in an acidic medium through the reaction of NAP with nitrous acid, which is typically generated in situ from the reaction of sodium nitrite (B80452) with a strong acid like hydrochloric acid. nih.gov

The reaction exhibits first-order kinetics with respect to both nitrite and NAP. nih.gov The dependency on acid concentration is also first-order under pH conditions at or slightly above the pKa of nitrous acid. However, this catalytic effect of acid saturates at lower pH values. nih.gov It is important to note that higher acid concentrations can also lead to a faster decomposition of the newly formed SNAP. nih.gov

Two primary pathways for the formation of SNAP have been identified:

Direct Reaction: This pathway involves the direct reaction of N-acetylpenicillamine (NAP) with nitrous acid (HNO2) to form SNAP and a molecule of water. The bimolecular rate constant for this reaction has been determined to be 2.69 M⁻¹ s⁻¹. nih.gov

Nitrosyl Cation Pathway: This second pathway involves the initial formation of the nitrosyl cation (NO+), which then proceeds to nitrosate the thiol group of NAP. This pathway is significantly faster, with a bimolecular rate constant of 3.00 x 10⁴ M⁻¹ s⁻¹. nih.gov

High-performance liquid chromatography (HPLC) and quadrupole time-of-flight mass spectrometry have confirmed that SNAP is the sole product of this reaction, with nitrosation occurring exclusively at the thiol group and not at the secondary amine center of the NAP molecule. nih.gov

Factors Influencing Nitric Oxide Spontaneous Release

The spontaneous release of nitric oxide from this compound (SNAP) is a critical aspect of its function as an NO donor. This process is influenced by several environmental and chemical factors.

One of the key factors is the presence of hypoxia . Studies have shown that the cytotoxicity of SNAP is significantly enhanced under hypoxic conditions compared to normoxic conditions. portlandpress.com This increased toxicity is directly related to a greater release of NO from SNAP in an oxygen-deprived environment. For instance, the concentration of NO liberated from SNAP was observed to increase from 74 µM to 136 µM within 15 minutes of hypoxic incubation, a level significantly higher than the approximately 30 µM observed under normoxic conditions. portlandpress.com

The pH of the surrounding medium also plays a role. While detailed studies on the direct effect of pH on spontaneous SNAP decomposition are complex, it is known that pH can influence the stability of S-nitrosothiols.

The presence of other molecules can also modulate NO release. For example, the reaction of SNAP with captopril (B1668294), an angiotensin-converting enzyme inhibitor, occurs in two stages: a rapid transnitrosation followed by a slower decay of the newly formed S-nitrosocaptopril to release NO. rsc.org The rates of both stages are dependent on the concentration of captopril and H+ ions, with the rate of transnitrosation increasing significantly with higher pH. rsc.org

Enzymatic Catalysis of Nitric Oxide Release

While spontaneous and chemically induced release of nitric oxide from this compound (SNAP) are significant, enzymatic processes can also play a role in its decomposition and subsequent NO release. It has been suggested that the denitrosation of SNAP in vascular tissues may not be entirely spontaneous but could be catalyzed by specific enzymes located on the external membranes of vascular cells. sigmaaldrich.com

Furthermore, the interaction of SNAP with certain enzymes can be influenced by S-nitrosylation, which in turn could affect NO release dynamics. For instance, SNAP has been shown to inhibit the dioxygenase activity of lipoxygenase in human platelets by reducing the catalytic iron to its inactive Fe(II) form, a process mediated by the released nitric oxide. sigmaaldrich.com

S-Nitrosylation as a Post-Translational Modification Mediated by this compound

S-nitrosylation is a reversible post-translational modification where a nitric oxide (NO) moiety is covalently attached to the thiol group of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). nih.govfrontiersin.org This modification can alter the protein's structure, function, localization, and interactions with other molecules, thereby playing a crucial role in cellular signaling. nih.govresearchgate.net this compound (SNAP) is a widely used agent in research to induce protein S-nitrosylation, allowing for the study of its downstream effects.

Mechanisms of Protein S-Nitrosylation by this compound

This compound (SNAP) can mediate protein S-nitrosylation through several mechanisms. The primary mechanism is believed to be transnitrosation (or trans-S-nitrosylation), which involves the transfer of the NO group from SNAP to a cysteine thiol on a target protein. nih.gov This process is a key mechanism for S-nitrosylation in physiological settings. nih.gov

The specificity of S-nitrosylation, meaning why only certain cysteine residues in specific proteins are targeted, is a complex area of research. nih.gov While SNAP can induce widespread S-nitrosylation in experimental settings, in a biological context, the process is highly regulated. Factors that determine specificity include the local protein environment, such as the presence of acidic or basic residues near the target cysteine, and the accessibility of the thiol group. nih.gov

SNAP has been used to identify numerous S-nitrosylated proteins. For example, studies have shown that SNAP treatment can lead to the S-nitrosylation of actin, a major cytoskeletal protein. nih.gov This modification of actin was shown to decrease the amount of filamentous actin and inhibit the release of neurotransmitters like dopamine. nih.gov This suggests that NO, via S-nitrosylation mediated by donors like SNAP, can directly regulate cellular processes independently of the well-known cGMP signaling pathway. nih.gov

Furthermore, SNAP-induced S-nitrosylation has been implicated in the regulation of various cellular processes, including the unfolded protein response and proteasomal degradation pathways. For instance, SNAP has been reported to prevent the activation of the 26S proteasome, potentially through the S-nitrosylation of the 11S proteasome activator PA28. nih.gov

Modulation of Protein Function through S-Nitrosylation

S-nitrosylation is a reversible post-translational modification where a nitroso group is covalently attached to the thiol group of a cysteine residue within a protein. nih.govnih.gov This modification can alter a protein's function, stability, localization, and its interactions with other proteins. nih.gov SNAP, by releasing NO, serves as a potent agent for inducing S-nitrosylation. nih.gov

One significant target of SNAP-induced S-nitrosylation is the cytoskeletal protein actin. nih.gov Studies have demonstrated that treatment of PC12 cells and spinal cord tissue with SNAP leads to the rapid S-nitrosylation of actin. nih.gov This modification of actin by SNAP has been shown to decrease the amount of filamentous actin just beneath the cell membrane, a mechanism similar to the action of the actin-depolymerizing agent cytochalasin B. nih.gov This alteration in actin dynamics directly impacts cellular processes such as neurotransmitter release. nih.gov The S-nitrosylation of actin has emerged as an important signaling mechanism by which NO can directly regulate cellular functions, independent of the classical cGMP pathway. nih.gov

Impact on Enzymatic Activities and Protein-Protein Interactions

The S-nitrosylation mediated by SNAP can significantly impact the catalytic activity of various enzymes. This modification often targets a reactive cysteine residue within the enzyme's active site or an allosteric site, leading to inhibition or, in some cases, activation. sigmaaldrich.com

Research has identified several enzymes whose activities are modulated by SNAP:

Factor XIII (Transglutaminase) : SNAP inhibits the in vitro activity of Factor XIII, an enzyme crucial for blood clot formation. sigmaaldrich.com The inhibition is presumed to occur through the S-nitrosylation of a highly reactive cysteine residue in the enzyme, with an observed IC50 of 230 µM. sigmaaldrich.com

Lipoxygenase : SNAP has been shown to inhibit the dioxygenase activity of lipoxygenase in human platelets and neuroblastoma cells. sigmaaldrich.com It acts as a competitive inhibitor, and its mechanism involves the reduction of the catalytic iron in the enzyme to an inactive ferrous (Fe(II)) state. sigmaaldrich.com

Protein Disulfide Isomerase (PDI) : PDI, a chaperone enzyme in the endoplasmic reticulum that facilitates protein folding, is another target of S-nitrosylation. mdpi.com Upon S-nitrosylation, the activity of PDI is suppressed. mdpi.com

Beyond direct enzymatic modulation, SNAP-induced S-nitrosylation can alter protein-protein interactions. The modification of actin, for example, not only affects its polymerization but also its ability to interact with other proteins, thereby influencing complex cellular functions like exocytosis. nih.gov This demonstrates that SNAP can disrupt or modulate cellular machinery by altering the interaction landscape of key proteins.

Table 1: Impact of this compound on Enzymatic Activity

Enzyme Effect Mechanism
Factor XIII Inhibition S-nitrosylation of a reactive cysteine residue. sigmaaldrich.com
Lipoxygenase Inhibition Competitive inhibition; reduction of catalytic iron. sigmaaldrich.com
Protein Disulfide Isomerase (PDI) Suppression S-nitrosylation. mdpi.com

Role in Cellular Signaling Pathways

SNAP, through its generation of NO, influences a variety of cellular signaling pathways. While the cGMP pathway is a primary route, SNAP also initiates signaling events that are independent of cGMP. nih.gov

Studies in smooth muscle cells (SMCs) have shown that NO donors like SNAP can induce apoptosis. nih.gov This induction of apoptosis occurs through a pathway that does not involve guanylate cyclase or cGMP-dependent protein kinase, highlighting a distinct mechanism of NO action. nih.gov The pro-apoptotic effect in SMCs was found to be dependent on the Na+-H+ antiporter. nih.gov

Furthermore, SNAP has been observed to modulate intracellular pH (pHi) in isolated rat ventricular myocytes. medchemexpress.comnih.gov Treatment with SNAP can cause a sustained decrease in the basal pHi, suggesting that NO-dependent signaling pathways are involved in the regulation of cellular pH. medchemexpress.comnih.gov These findings indicate that the signaling cascades initiated by SNAP are diverse, affecting fundamental cellular processes such as programmed cell death and pH homeostasis through both cGMP-dependent and independent mechanisms.

Cyclic GMP (cGMP) Pathway Activation by this compound

A well-established mechanism of action for SNAP is the activation of the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. nih.govnih.gov This pathway is fundamental to many physiological processes, including vasodilation and neurotransmission. nih.govmdpi.com

Stimulation of Soluble Guanylyl Cyclase

The primary target for NO in this pathway is the enzyme soluble guanylyl cyclase (sGC), also referred to as soluble guanylate cyclase. nih.gov SNAP, by releasing NO, serves as a potent activator of sGC. The activation mechanism involves the binding of NO to the ferrous heme iron prosthetic group of the sGC enzyme. nih.gov This binding event triggers a conformational change in the enzyme, leading to a significant increase in its catalytic activity. nih.gov This results in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.gov While some S-nitrosothiols require cellular uptake and metabolism to release NO and activate sGC, SNAP is capable of more direct NO release to stimulate the enzyme. nih.gov

Downstream cGMP-Dependent Signaling Cascades

The increase in intracellular cGMP concentration resulting from sGC activation initiates a cascade of downstream signaling events. tcsedsystem.edu cGMP acts as a second messenger, and its effects are primarily mediated through three types of effector proteins: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs). tcsedsystem.eduum.es

The activation of PKG is a major consequence of elevated cGMP. nih.gov PKG, a serine/threonine kinase, phosphorylates a multitude of protein substrates within the cell, altering their function. tcsedsystem.edu For instance, in neonatal rat bladder strips, SNAP was shown to decrease the amplitude and frequency of contractions. nih.gov This effect was demonstrated to be mediated through the sGC-cGMP-PKG pathway, as it was blocked by inhibitors of sGC and mimicked by a cGMP analog. nih.gov Similarly, in the thick ascending limb of the nephron, SNAP inhibits the basolateral 10-pS Cl- channel through the activation of the cGMP/PKG signaling pathway. plos.org

The cGMP signal is tightly regulated and terminated by phosphodiesterases (PDEs), which hydrolyze cGMP. um.es Interestingly, cGMP can also modulate the activity of certain PDEs, creating a complex system of cross-talk and feedback between cyclic nucleotide signaling pathways. um.es

Interaction with Specific Biological Targets

The biological effects of this compound are a direct result of its interaction with specific molecular targets, leading to the modulation of their function. These interactions are primarily driven by the NO moiety released from the SNAP molecule. The targets are diverse, ranging from enzymes and structural proteins to ion channels.

The S-nitrosylation of specific cysteine residues is a key mechanism through which SNAP interacts with and modifies its targets. This has been observed with the enzyme Factor XIII, where S-nitrosylation of a critical cysteine residue leads to the inhibition of its transglutaminase activity. sigmaaldrich.com Another example is the cytoskeletal protein actin, which is S-nitrosylated by SNAP, leading to alterations in filament structure and cellular functions like neurotransmitter release. nih.gov

SNAP also interacts with metalloproteins. Its inhibitory effect on lipoxygenase is achieved through the reduction of the enzyme's catalytic iron center. sigmaaldrich.com The most prominent interaction in signaling is with the heme iron of soluble guanylyl cyclase, which leads to the activation of the enzyme and the production of cGMP. nih.gov Furthermore, the downstream effects of the cGMP/PKG pathway lead to interactions with other targets, such as the PKG-mediated inhibition of the 10-pS Cl- channel in the kidney. plos.org

Table 2: Specific Biological Targets of this compound

Target Type of Molecule Mechanism of Interaction Functional Outcome
Soluble Guanylyl Cyclase (sGC) Enzyme (Heme protein) NO binding to heme iron. nih.gov Activation, increased cGMP production.
Actin Structural Protein S-nitrosylation. nih.gov Altered polymerization, inhibition of neurotransmitter release. nih.gov
Factor XIII Enzyme (Transglutaminase) S-nitrosylation of cysteine residue. sigmaaldrich.com Inhibition of clotting activity. sigmaaldrich.com
Lipoxygenase Enzyme (Metalloenzyme) Reduction of catalytic iron. sigmaaldrich.com Inhibition of dioxygenase activity. sigmaaldrich.com
10-pS Cl- channel Ion Channel Indirect, via cGMP/PKG pathway activation. plos.org Inhibition of channel activity. plos.org
Na+-H+ antiporter Transport Protein Indirect, via cGMP-independent pathway. nih.gov Modulation, involvement in apoptosis. nih.gov

Inhibition of Dioxygenase Activity of Lipoxygenase

This compound has been demonstrated to inhibit the dioxygenase activity of lipoxygenase. This inhibitory action has been characterized using soybean lipoxygenase Type II (LOX-2) as a model enzyme. The mechanism of inhibition is competitive, with SNAP competing with the substrate for binding to the active site of the enzyme. Furthermore, SNAP can inactivate the enzyme through the reduction of its catalytic iron from the active ferric (Fe3+) state to the inactive ferrous (Fe2+) form. This action prevents the hydrogen peroxide-mediated activation of the lipoxygenase-catalyzed dioxygenase reaction. The inhibition of lipoxygenase by SNAP has been observed in human platelets and human CHP100 neuroblastoma cells.

Inhibition of Soybean Lipoxygenase Type II (LOX-2) by this compound
ParameterValue
Inhibition Constant (KI)710 µM
Mechanism of InhibitionCompetitive

Modulation of Factor 13 (F13) Activity

This compound modulates the activity of Factor 13 (F13), a transglutaminase essential for the stabilization of fibrin clots. In in vitro studies, SNAP has been shown to inhibit clot formation and the formation of γ-γ dimers of fibrin, both of which are processes catalyzed by Factor 13. The inhibitory effect of SNAP on Factor 13 activity is concentration-dependent. The proposed mechanism for this inhibition is the S-nitrosylation of a highly reactive cysteine residue within the Factor 13 enzyme, which is critical for its catalytic function.

Inhibition of Factor 13 (F13) Activity by this compound
ParameterValue
Half Maximal Inhibitory Concentration (IC50)230 µM (in the presence of dithiothreitol)
Proposed MechanismS-nitrosylation of a critical cysteine residue

Influence on Intracellular Calcium Ion Concentration

This compound influences intracellular calcium ion (Ca2+) concentration, a key second messenger in many cellular processes. At a concentration of 10-5 M, SNAP has been observed to cause a decrease in the intracellular calcium ion concentration in rat vascular smooth muscle cells. The underlying mechanism is primarily linked to the nitric oxide (NO) released from SNAP, which activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. nih.govnih.govplos.org This elevation in cGMP can, in turn, modulate the activity of various components involved in calcium signaling.

In porcine tracheal smooth muscle cells, SNAP has been found to inhibit the release of Ca2+ from the sarcoplasmic reticulum, an intracellular calcium store. nih.gov This inhibition affects both inositol 1,4,5-trisphosphate (IP3) receptors and ryanodine receptors (RyR), the two main types of calcium release channels on the sarcoplasmic reticulum. nih.gov This effect is likely mediated by cGMP-dependent mechanisms. nih.gov In cortical neurons, the NO released from SNAP, through the cGMP pathway, may directly activate voltage-dependent Ca2+ channels, leading to an influx of extracellular calcium. nih.govnih.gov

Effects on Intracellular pH Regulation

This compound has been shown to affect intracellular pH (pHi) regulation, particularly in cardiomyocytes. Studies on isolated rat ventricular myocytes have demonstrated that SNAP at a concentration of 100 μM causes a sustained decrease in the basal intracellular pH. This acidification of the intracellular environment is a reversible effect that persists as long as the cells are exposed to SNAP. nih.gov

The decrease in basal pHi induced by SNAP is followed by an increased activity of the Na+/H+ exchanger (NHE), a key transporter involved in pHi recovery from acidosis. nih.gov The mechanism by which NO donors like SNAP decrease basal pHi does not appear to involve carbonic anhydrase or chloride-dependent sarcolemmal HCO3- and OH- transporters. biotium.com

Effect of this compound on Intracellular pH (pHi) in Rat Ventricular Myocytes
ParameterObservation
Basal Intracellular pH (pHi)Sustained decrease
Na+/H+ Exchanger (NHE) ActivityIncreased following the decrease in basal pHi

Biological and Physiological Effects of S Nitroso N Acetyl Dl Penicillamine in Experimental Systems

Cardiovascular System Research

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetically prepared S-nitrosothiol that serves as a potent nitric oxide (NO) donor under physiological conditions. caymanchem.comsigmaaldrich.comsigmaaldrich.com Its ability to release NO makes it a valuable tool for investigating the diverse pharmacological and physiological actions of NO, particularly within the cardiovascular system. sigmaaldrich.comsigmaaldrich.com

Vasodilatory Effects and Vascular Tone Regulation

SNAP is recognized as a potent vasodilator both in vitro and in vivo. caymanchem.comsigmaaldrich.com Its vasodilatory action is a direct consequence of its ability to release nitric oxide, which in turn activates soluble guanylyl cyclase in vascular smooth muscle cells. sigmaaldrich.com This enzymatic activation leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that orchestrates a cascade of events culminating in smooth muscle relaxation and, consequently, vasodilation. nih.gov

The regulation of vascular tone is a complex process that determines peripheral vascular resistance and blood pressure. nih.govnih.gov Vasodilators like SNAP play a crucial role in this regulation by counteracting the effects of vasoconstrictors. youtube.com Studies on isolated canine coronary arteries have demonstrated a reproducible vasorelaxant effect of SNAP. sigmaaldrich.com Furthermore, research on isolated rat femoral arteries has shown that SNAP and its N-substituted analogues cause dose-dependent vasodilation. nih.gov The chemical stability and duration of the vascular action of S-nitrosothiols can be influenced by their molecular characteristics. For instance, N-substituted analogues of SNAP, such as the propanoyl (SNPP), valeryl (SNVP), and heptanoyl (SNHP) derivatives, have been studied to understand how molecular structure affects their vasodilatory properties. nih.gov While all these compounds induce vasodilation, their stability in solution varies, which may influence the duration of their effect. nih.gov

Vasodilatory Effects of SNAP Analogues in Isolated Rat Femoral Arteries

The following table summarizes the potency of SNAP and its N-substituted analogues in causing vasodilation in endothelium-intact isolated rat femoral arteries, expressed as pD2 values (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect).

CompoundpD2 Value (Mean ± SEM)
This compound (SNAP)5.83 ± 0.17
S-nitroso-N-propanoyl-DL-penicillamine (SNPP)5.74 ± 0.39
S-nitroso-N-valeryl-DL-penicillamine (SNVP)5.09 ± 0.31
S-nitroso-N-heptanoyl-DL-penicillamine (SNHP)5.66 ± 0.23
nih.gov

Modulation of Platelet Aggregation and Function

SNAP is a potent inhibitor of platelet aggregation. nih.govmedchemexpress.com This inhibitory effect is a key aspect of its physiological actions and is primarily mediated by the release of nitric oxide. nih.gov The NO released from SNAP stimulates guanylate cyclase in platelets, leading to an increase in intracellular cGMP levels. nih.gov Elevated cGMP, in turn, is correlated with the inhibition of fibrinogen binding to platelets and a decrease in the release of P-selectin, a marker of platelet activation. nih.gov

The mechanism of NO release from S-nitrosothiols can differ, which may explain variations in their physiological effectiveness as inhibitors of platelet aggregation. nih.gov For instance, the decomposition of SNAP is significantly accelerated by metal ion catalysis, whereas S-nitrosoglutathione (GSNO) releases NO through transnitrosation or enzymatic cleavage. nih.gov

Analogues of SNAP, such as S-nitroso-N-formyl-DL-penicillamine (SNFP) and S-nitroso-DL-penicillamine (SNPL), have also been shown to be potent inhibitors of platelet aggregation and inducers of disaggregation. nih.gov These compounds inhibit fibrinogen binding and P-selectin release, with these effects correlating with increased intraplatelet cGMP concentrations. nih.gov The spontaneous release of NO from these compounds can vary, suggesting that in some cases, platelet-mediated mechanisms may be involved in the release of NO from SNAP and its analogues. nih.gov

Effects of SNAP and its Analogues on Platelet Function

This table summarizes the observed in vitro effects of SNAP and its analogues on various aspects of human platelet function.

CompoundInhibition of Platelet AggregationInduction of DisaggregationInhibition of Fibrinogen BindingDecrease in P-selectin ReleaseIncrease in Intraplatelet cGMP
This compound (SNAP)PotentYesYesYesYes
S-nitroso-N-formyl-DL-penicillamine (SNFP)PotentYesYesYesYes
S-nitroso-DL-penicillamine (SNPL)PotentYesYesYesYes
nih.gov

Effects on Cardiac Function and Hemodynamics

Experimental studies have indicated that certain nitric oxide donors, including analogues of SNAP, can positively influence cardiac function and hemodynamics. nih.gov Hemodynamic monitoring is a critical tool for assessing blood circulation and the efficacy of the heart's pumping action. clevelandclinic.org A novel analogue of SNAP, S-Nitroso-N-pivaloyl-D-penicillamine (SNPiP), has been shown to upregulate cardiac function in mice without inducing tachycardia. nih.gov This compound enhances diastolic function, leading to an improved cardiac output. nih.gov The beneficial effects of SNPiP on cardiac performance are dependent on its nitroso group, as the non-nitrosated precursor, N-pivaloyl-D-penicillamine (PiP), is ineffective. nih.gov

Furthermore, SNPiP has demonstrated the ability to improve impaired cardiac function, including both diastolic and systolic function, in a delayed fashion under pathophysiological conditions. nih.gov This suggests that activators of the non-neuronal cardiac cholinergic system, like SNPiP, could serve as a unique tool for modulating cardiac function, primarily through the improvement of diastolic function. nih.gov In studies with other NO donors like sodium nitroprusside, it has been observed that in patients with left heart failure, a reduction in arterial blood pressure can lead to an improvement in cardiac performance. nih.gov

Role in Ischemia/Reperfusion Injury

Ischemia-reperfusion injury (IRI) is a complex pathological process where tissue damage occurs upon the restoration of blood flow after a period of ischemia. nih.gov Nitric oxide and S-nitrosylation play a significant role in the pathophysiology of IRI. nih.gov The restoration of reduced NO levels during reperfusion may help to alleviate injury in ischemic organs. nih.gov The protective mechanisms of NO are attributed to its anti-inflammatory and antioxidant effects, as well as its ability to regulate cell signaling pathways. nih.gov

S-nitrosylation, the covalent attachment of a nitroso group to a sulfur atom of a cysteine residue in a protein, is a key mechanism through which NO exerts its biological effects. nih.gov Depending on the specific protein that is nitrosylated, the functional outcome can be either detrimental or protective in the context of IRI. nih.gov While direct experimental evidence specifically detailing the role of this compound in IRI is emerging, its function as a NO donor suggests its potential involvement in modulating the cellular events associated with ischemia and reperfusion.

Activation of Non-Neuronal Cardiac Cholinergic Systems

Recent research has highlighted the existence of a non-neuronal cardiac cholinergic system (NNCCS) within the heart, where cardiomyocytes themselves can synthesize acetylcholine (B1216132) (ACh). nih.govfrontiersin.org This system is distinct from the vagus nerve and is considered indispensable for maintaining basic physiological cardiac functions. nih.govfrontiersin.org

This compound (SNAP) and its analogues have been identified as pharmacological inducers of this non-neuronal ACh synthesis. nih.gov A specific analogue, S-Nitroso-N-pivaloyl-D-penicillamine (SNPiP), has been shown to gradually elevate intracellular cGMP and nitric oxide levels in cell cultures. nih.gov These elevated levels lead to the transactivation and translation of the choline (B1196258) acetyltransferase gene, the enzyme responsible for ACh synthesis. nih.gov In both in vitro and in vivo models, treatment with SNPiP resulted in elevated ACh levels for an extended period. nih.gov This identifies SNPiP as a significant pharmacological candidate for the induction of the NNCCS. nih.gov The upregulation of the NNCCS by compounds like SNPiP may offer a therapeutic avenue for modulating cardiac function through the enhancement of diastolic performance. nih.gov

Neurobiological Investigations

The role of nitric oxide (NO) as a signaling molecule in the central nervous system (CNS) is well-established, with involvement in neuronal survival, proliferation, and differentiation. nih.gov NO donors, such as this compound (SNAP), are utilized in experimental settings to explore these neurobiological effects. nih.gov In purified cultures of chick retinal neurons, NO produced from SNAP has been shown to exert a neuroprotective effect by inhibiting apoptosis in a cGMP/protein kinase G (PKG)-dependent manner. nih.gov

It is important to distinguish this compound (the chemical compound) from SNAP-25 (synaptosomal-associated protein 25), a protein that is a key component of the synaptic vesicle fusion machinery. frontiersin.org While the names are similar, they are distinct entities. Research on SNAP-25 has implicated it in processes such as neurotransmitter release and memory consolidation. frontiersin.org

Studies investigating the direct effects of the chemical compound SNAP in neurobiological systems have shown that it can modulate intracellular pH in cardiomyocytes, which could have implications for neuronal function as well, given the importance of pH regulation in cellular processes. nih.gov Further research is necessary to fully elucidate the specific neurobiological actions of this compound beyond its general role as an NO donor.

Influence on Amino Acid Neurotransmitter Release in Neurons

This compound has been shown to modulate the release of amino acid neurotransmitters. For instance, studies have demonstrated that SNAP can cause small but significant increases in the electrically evoked release of acetylcholine in guinea-pig trachea. glpbio.commedchemexpress.com This suggests a role for NO, released from SNAP, in modulating cholinergic neurotransmission. Further research has explored the effects of SNAP on intracellular pH in cardiomyocytes, which can indirectly influence neuronal function. nih.gov It was observed that SNAP, along with other NO donors, induced intracellular acidification. nih.gov This alteration in pH can have downstream effects on various cellular processes, including neurotransmitter release.

In a study investigating the non-neuronal cardiac cholinergic system, a compound structurally similar to SNAP, S-nitroso-N-pivaloyl-D-penicillamine (SNPiP), was found to increase acetylcholine synthesis in H9c2 and HEK293 cells. nih.gov This was achieved through the elevation of intracellular cGMP and NO levels, leading to the transactivation of the choline acetyltransferase gene. nih.gov While this study did not directly use SNAP, the findings with a closely related molecule highlight the potential pathways through which S-nitrosothiols can influence acetylcholine levels.

Neuroprotective Effects in Models of Reactive Oxygen and Nitrogen Species-Mediated Injury

Research indicates that SNAP can afford significant protection in models of traumatic shock. In a study on rats, administration of SNAP after trauma prolonged survival time and attenuated increases in plasma free amino-nitrogen, a marker of tissue injury. nih.gov The protective effects were attributed to the maintenance of systemic blood pressure and preservation of vascular endothelial integrity. nih.gov Importantly, the parent compound, N-acetylpenicillamine, which does not donate NO, did not show these protective effects, underscoring the role of nitric oxide in mediating this neuroprotection. nih.gov

Cellular Viability and Neuronal Phenotype Modulation

The influence of SNAP on cellular viability has been investigated in various cell types. In cultivated endothelial cells, SNAP exhibited cytotoxicity, which was enhanced under hypoxic conditions. nih.gov This increased toxicity was linked to a greater release of nitric oxide from SNAP in low-oxygen environments. nih.gov Similarly, in isolated rat ventricular myocytes, SNAP was found to cause a sustained decrease in basal intracellular pH. medchemexpress.com

Conversely, studies on a novel S-nitrosated glyco-amino acid, RIG200, which is structurally related to SNAP, have shown that it can cause prolonged vasodilation in endothelium-denuded rat femoral arteries, while the effect of SNAP was transient. nih.gov This suggests that modifications to the SNAP molecule can significantly alter its biological activity and duration of action.

Immunological and Anti-Inflammatory Studies

Modulation of Monocyte Activation and Chemotaxis

SNAP has been shown to have a significant impact on the activity of human peripheral blood monocytes. Exposure to SNAP resulted in a rapid change in the shape of activated monocytes from an ameboid to a round form, leading to a seven-fold reduction in the population of activated cells within half an hour. nih.govaai.org This inhibitory effect was temporary, and following a period of inhibition, the monocytes entered a phase of hyperactivity with increased responsiveness to chemotactic agents like IL-1, IL-8, and fMLP. nih.govaai.org These changes in cell activity were associated with alterations in the F-actin cytoskeleton. nih.govaai.org The study suggests that the rebound from NO inhibition may enhance immunosurveillance. nih.govaai.org

Experimental ConditionObservationReference
Exposure of human peripheral blood monocytes to SNAP (0.5 h)7-fold reduction in activated cells (from ~7.1% to ~1.1%) nih.govaai.org
Observation of monocytes for 6 h post-SNAP treatmentGradual release from NO inhibition starting at 2.5 h, with maximal hyperactivity at ~5 h nih.govaai.org
Rebound phase after NO inhibitionSignificant increase in activated monocytes and increased responsiveness to chemotactic agents (IL-1, IL-8, fMLP) nih.govaai.org
SNAP-induced conformational changesReduction in F-actin and loss of filopodial extension nih.govaai.org

Role in Immune Response and Immunomodulation

The immunomodulatory role of SNAP extends to its influence on the inflammatory response. By modulating monocyte activation and chemotaxis, SNAP can play a role in controlling the initial stages of an immune response. The biphasic effect, an initial inhibition followed by hyperactivity, suggests a complex regulatory mechanism. nih.govaai.org Furthermore, the ability of nitric oxide to promote cytotoxic activity of macrophages against various pathogens highlights its importance in the immune system. mdpi.com Materials capable of releasing NO, such as those incorporating SNAP, are being explored to enhance the biocompatibility of medical devices by mitigating inflammatory responses. mdpi.commdpi.com

Antimicrobial and Anti-biofilm Research

SNAP has demonstrated significant potential as an antimicrobial and anti-biofilm agent. When incorporated into various polymer matrices, it can release nitric oxide, which has inherent antimicrobial properties.

Catheters fabricated with a SNAP-doped CarboSil polymer have shown significant anti-biofilm properties against Staphylococcus aureus over a 7-day period, with a 5-log unit reduction in viable cell count. acs.org These SNAP-impregnated catheters also demonstrated improved hemocompatibility in a rabbit model. umich.edu Similarly, SNAP-CarboSil composites have been effective in preventing biofilm formation by Pseudomonas aeruginosa and Proteus mirabilis in a CDC bioreactor over 14 days, showing a 2 and 3-log unit reduction in live bacteria, respectively. researchgate.net

The effectiveness of SNAP as an antimicrobial is further enhanced when combined with other agents. For example, polymer composites containing SNAP and catalytic copper nanoparticles exhibited increased NO release and enhanced antimicrobial activity against S. aureus and P. aeruginosa. nih.gov Even after a month of continuous exposure in a bioreactor, a SNAP-polydimethylsiloxane (PDMS) material was still able to inhibit Staphylococcus aureus adhesion. mcmed.us

Polymer MatrixTarget MicroorganismKey FindingsReference
CarboSilStaphylococcus aureus5-log unit reduction in viable cell count on catheter surfaces over 7 days. acs.org
Purified GelatinS. epidermidis, P. aeruginosaReduced mature biofilm formation. umich.edu
CarboSilPseudomonas aeruginosa, Proteus mirabilis2 and 3-log unit reduction in live bacteria on catheter surfaces over 14 days. researchgate.net
Carbosil with Copper NanoparticlesStaphylococcus aureus, Pseudomonas aeruginosaIncreased NO release and overall antimicrobial activity. nih.gov
Polydimethylsiloxane (PDMS)Staphylococcus aureusInhibition of bacterial adhesion after one month of continuous exposure. mcmed.us

Efficacy against Bacterial Pathogens

This compound (SNAP) has demonstrated significant antimicrobial properties against a variety of bacterial pathogens. The primary mechanism of its action is the release of nitric oxide (NO), a molecule with broad-spectrum antimicrobial activity. This has been observed in studies where SNAP is incorporated into medical-grade polymers, such as those used for urinary catheters and intravascular devices, to reduce the risk of device-associated infections. nih.govnih.gov

Research has shown that materials releasing NO from SNAP can effectively combat bacteria commonly associated with hospital-acquired infections. These include Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov The antimicrobial efficacy is often dependent on the concentration of SNAP within the polymer and the resulting flux of NO release. nih.gov For instance, SNAP-impregnated urinary catheters have been shown to reduce the viability of both adhered and planktonic E. coli, P. mirabilis, and S. aureus. nih.gov

The following table summarizes the antimicrobial efficacy of SNAP-impregnated materials against various bacterial pathogens as reported in a study.

Antimicrobial Efficacy of SNAP-Impregnated Catheters

Bacterial PathogenReduction in Adhered Viable Bacteria (%)Reduction in Planktonic Bacteria (%)
E. coli98.0 - 99.186.3 - 96.3
P. mirabilis98.0 - 99.186.3 - 96.3
S. aureus98.0 - 99.186.3 - 96.3

Activity against Parasitic Organisms

The nitric oxide released by this compound is also effective against various parasitic organisms. Nitric oxide is a key molecule in the immune response to parasites and can have a direct cytotoxic effect. nih.gov It has been shown to be protective against intracellular protozoa and extracellular helminths. nih.gov The anti-parasitic action of NO involves the disruption of the parasite's mitochondrial respiration and DNA replication through the formation of iron-nitrosyl complexes. nih.gov

Specifically, NO has been implicated in the defense against Schistosoma mansoni by disrupting its mitochondrial ultrastructure and energy metabolism. nih.gov Studies on murine models of malaria have also highlighted the role of NO in controlling Plasmodium berghei infections. nih.gov While much of the research focuses on the broader effects of NO, the use of SNAP as an NO donor in experimental settings provides a direct way to study these antiparasitic mechanisms.

Inhibition of Bacterial Biofilm Formation

A critical aspect of this compound's antimicrobial utility is its ability to inhibit the formation of bacterial biofilms. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics and host immune defenses, often leading to chronic infections associated with medical devices. acs.org

By releasing nitric oxide, SNAP-impregnated surfaces can significantly reduce bacterial adhesion, a crucial first step in biofilm formation. nih.gov Research has demonstrated that polymer surfaces with incorporated SNAP can dramatically inhibit the growth of bacteria on the surface and prevent the development of biofilms. nih.gov For example, in a study using a CDC bioreactor model, SNAP-impregnated catheters showed a significant reduction in long-term biofilm formation by Staphylococcus epidermidis and Pseudomonas aeruginosa. acs.org Catheters with 15 wt% SNAP impregnation were able to reduce viable S. epidermidis and P. aeruginosa adhesion by 2 and 2.5 log units, respectively, over a 14-day period. acs.org

The table below illustrates the effectiveness of SNAP in inhibiting biofilm formation.

Inhibition of Bacterial Adhesion and Biofilm Formation by SNAP-Impregnated Surfaces

Bacterial StrainInhibition of Adhesion/Growth in Biofilms (%)
S. epidermidisUp to 97.0
P. aeruginosaSignificant reduction

Cellular Proliferation and Apoptosis Studies

Inhibition of Smooth Muscle Cell Mitogenesis and Proliferation

This compound, through the action of nitric oxide, has been shown to inhibit the proliferation of vascular smooth muscle cells. nih.gov This is a significant finding as uncontrolled proliferation of these cells is a key factor in the development of atherosclerosis and restenosis following angioplasty. The inhibitory effect of NO on smooth muscle cell proliferation is, in part, mediated through the S-nitrosation and subsequent inactivation of the small GTPase RhoA. nih.gov

The inactivation of RhoA influences the extracellular signal-regulated kinase (ERK) pathway, leading to an increase in the protein levels of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1), which in turn halts the cell cycle and inhibits proliferation. nih.gov These effects have been observed to be independent of cyclic guanosine monophosphate (cGMP). nih.gov Studies using NO-generating agents like SNAP have demonstrated a decrease in serum-induced thymidine (B127349) incorporation and cell proliferation in cultured cerebellar glial cells as well. nih.gov

Effects on Alpha-Tumor Necrosis Factor Induced Apoptosis

This compound has been found to modulate apoptosis, or programmed cell death, induced by alpha-tumor necrosis factor (TNF-α). Specifically, SNAP can prevent TNF-α-induced apoptosis in rat hepatocytes. nih.gov This protective effect is achieved by interrupting the mitochondrial apoptotic signaling pathway through the S-nitrosylation of caspase-8. nih.gov The S-nitrosylation of this key initiator caspase inhibits its activity, thereby preventing the downstream cascade of events that lead to cell death. nih.gov

Furthermore, the nitric oxide released from SNAP has been shown to inhibit TNF-α-induced apoptosis by reducing the generation of ceramide, a lipid second messenger involved in apoptotic signaling. nih.gov In human monocytic U937 cells, NO was found to inhibit the TNF-α-induced recruitment of the adapter protein TRADD and the activation of caspase 8 in a cGMP-dependent manner. nih.gov

The table below summarizes the effects of SNAP on key molecules involved in TNF-α induced apoptosis.

Modulation of TNF-α Induced Apoptosis by SNAP

Cell TypeEffect of SNAPMechanism
Rat HepatocytesPrevents apoptosisS-nitrosylation and inhibition of caspase-8
Human Monocytic U937 CellsInhibits apoptosisReduction of ceramide generation, inhibition of TRADD recruitment and caspase 8 activation

Impact on General Cell Viability and Toxicity Mechanisms

The cytotoxic effects of this compound are primarily linked to the release of nitric oxide. nih.gov Studies on cultured human oral tissue cells have shown that the toxicity of SNAP is correlated with the liberation of NO, as the denitrosylated form of the molecule does not affect cell viability. nih.gov The cytotoxicity of NO donors appears to be inversely related to their stability, with less stable compounds exhibiting higher toxicity. nih.gov

SNAP-induced cell death often occurs through apoptosis, which has been confirmed by fluorescence microscopy and DNA agarose (B213101) gel electrophoresis. nih.gov A notable mechanism of SNAP's toxicity involves the depletion of intracellular reduced glutathione (B108866) (GSH). nih.gov Pre-treatment of cells with a GSH depleter enhances their sensitivity to SNAP, while co-treatment with antioxidants can decrease its toxicity. nih.gov In neuronal cell lines, SNAP has been shown to induce apoptosis through the slow and sustained release of NO at the cell surface. researchgate.net

Reproductive Biology Research

Induction of Parthenogenetic Activation in Oocytes

This compound (SNAP), as a nitric oxide (NO) donor, has been identified as a potent agent for inducing parthenogenetic activation in the oocytes of several species, including pigs and the amphibian Xenopus laevis. nih.govnih.govresearchgate.net This process involves the artificial initiation of embryonic development from an unfertilized egg.

In studies using in vitro matured pig oocytes, SNAP has been shown to successfully trigger activation. nih.gov Research has highlighted that the pattern of exposure to SNAP is a critical determinant of its efficacy. A pulsatile, or repeated short-term, treatment regimen is significantly more effective than continuous exposure. For instance, one study found that 12 repeated treatments with 2 mM SNAP, each lasting 10 minutes, resulted in a 63.3% activation rate. nih.gov In contrast, continuous exposure for a cumulative time of two hours led to only a 12.5% activation rate. nih.gov This suggests that the pulsatile delivery of NO more effectively mimics the natural signaling cascade of fertilization. agriculturejournals.cz Furthermore, the method of activation impacts subsequent embryonic development. Oocytes activated with a pulsatile SNAP treatment showed improved development to the morula and blastocyst stages compared to those under continuous exposure. nih.gov

Table 1: Effect of Pulsatile vs. Continuous this compound (SNAP) Treatment on Pig Oocyte Activation and Development

Treatment Regimen Activation Rate Cleavage Rate Development to Morula Stage Development to Blastocyst Stage
12 x 10 min (Pulsatile) 63.3% Data not specified Data not specified Data not specified
4 x 30 min (Pulsatile) Data not specified 37.5% 18.3% 6.7%
10 hours (Continuous) Data not specified 6.7% 0% 0%

Data sourced from a study on pig oocytes, demonstrating the superior efficacy of a pulsatile treatment model. nih.gov

In Xenopus laevis eggs, SNAP has also been demonstrated to be a potent inducer of parthenogenetic activation, causing events such as pronucleus formation and the exocytosis of cortical granules. nih.gov The mechanism in this model appears to be largely calcium-dependent, as the effects of SNAP were diminished in a calcium-free medium. nih.gov Biochemically, SNAP exposure in Xenopus oocytes leads to the inactivation of Mitogen-Activated Protein Kinase (MAPK) while Maturation-Promoting Factor (MPF) activity remains high, an atypical pattern compared to activation by a calcium ionophore. nih.gov

It is important to note that while SNAP can initiate these early developmental events, its effects are concentration-dependent. High concentrations of SNAP (e.g., 2.5 mM) have been observed to alter meiotic spindle morphogenesis in Xenopus oocytes, leading to atypical structures and inhibiting meiotic resumption. nih.gov

Metabolic and Endocrine System Investigations

Effects on Glucose Metabolism and Blood Glucose Concentration

Experimental studies in animal models have established that this compound affects glucose metabolism, primarily by inducing a hyperglycemic state. nih.govresearchgate.net This effect has been observed in both fasting and postprandial conditions in rats and dogs. nih.govagriculturejournals.cz

In studies involving normoglycemic rats, intravenous administration of SNAP resulted in a dose-dependent increase in blood glucose concentration. nih.govresearchgate.net At a dosage of 12.5 mg/kg of body weight, SNAP caused a statistically significant increase in fasting blood glucose. nih.govnih.gov Specifically, SNAP-treated rats exhibited a fasting blood glucose level of 5.91 ± 0.27 mmol/L. nih.gov The decomposition of SNAP releases NO, which is thought to be responsible for the observed hyperglycemic effect. nih.gov

Investigations into postprandial glucose levels further support these findings. In rats, SNAP administration resulted in elevated postprandial blood glucose concentrations at various time points following a glucose challenge. nih.gov Studies in dogs also confirmed that SNAP impairs glucose tolerance. agriculturejournals.cz Following an oral glucose tolerance test, dogs treated with SNAP showed significantly higher areas under the glucose curve compared to controls, indicating reduced efficiency in clearing glucose from the blood. agriculturejournals.cz This impaired glucose tolerance in SNAP-treated dogs was also associated with a decrease in plasma insulin (B600854) concentration, suggesting that the compound may impact insulin secretion. agriculturejournals.cz

Table 2: Effect of this compound (SNAP) on Blood Glucose in Experimental Animal Models

Animal Model Condition SNAP Dosage Blood Glucose Concentration (mmol/L) Time Point
Rat Fasting 12.5 mg/kg 5.91 ± 0.27 -
Rat Postprandial Not specified 5.92 ± 0.18 90 min
Rat Postprandial Not specified 5.87 ± 0.13 120 min
Rat Postprandial Not specified 5.75 ± 0.13 150 min
Dog Postprandial 20 mg/kg 9.17 ± 1.10 120 min

Data compiled from studies demonstrating the hyperglycemic effects of SNAP. nih.govnih.govagriculturejournals.cz

Advanced Research Methodologies for Studying S Nitroso N Acetyl Dl Penicillamine

Analytical Techniques for S-Nitroso-N-acetyl-DL-penicillamine and its Metabolites

The transient nature of S-nitrosothiols like SNAP and the low concentrations of its breakdown products, nitrite (B80452) and nitric oxide, require sensitive and specific analytical methods for their detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of SNAP and its non-NO metabolites, such as N-acetyl-DL-penicillamine (NAP) and its disulfide. Reversed-phase HPLC, often using a C18 column, is a common approach for separating these compounds. acs.org A typical method involves a gradient elution with a mobile phase consisting of an aqueous component with a small percentage of formic acid and an organic component like acetonitrile (B52724), also with formic acid. acs.org This allows for the effective separation of SNAP from its related compounds. acs.org Detection is frequently accomplished using a UV-Vis spectrophotometer, as SNAP has a characteristic absorbance maximum around 340 nm. sapub.org

A study on the long-term storage stability of SNAP-doped polymers utilized reversed-phase HPLC with a ZORBAX RRHD Eclipse Plus C18 column. The gradient elution involved water with 0.1% formic acid and 95% acetonitrile with 0.1% formic acid, with a flow rate of 0.4 mL/min over a 10-minute gradient. acs.org This method successfully measured the leaching of SNAP, NAP, and NAP disulfide from the polymer films. acs.org

Table 1: HPLC Parameters for SNAP Analysis

Parameter Value
Column Reversed-phase C18
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B 95% Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Detection UV-Vis at 340 nm

Mass Spectrometry-Based Characterization (e.g., Quadrupole Time-of-Flight Mass Spectrometry)

Mass spectrometry (MS) provides a highly sensitive and specific means of identifying and characterizing SNAP and its metabolites. When coupled with HPLC (LC-MS), it allows for the definitive identification of separated compounds based on their mass-to-charge ratio. Electrospray ionization (ESI) is a commonly used ionization source for this purpose. acs.org

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is particularly valuable for this application due to its high resolution and mass accuracy, enabling the precise determination of elemental composition. In a study analyzing SNAP-doped polymers, LC-MS was performed using electrospray ionization in the negative ion mode to detect the [M-H]⁻ ions of the target analytes. acs.org Furthermore, structural analysis of a modified hyperbranched polyamidoamine containing SNAP was accomplished using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, alongside other techniques like FTIR and NMR. nih.govmdpi.com

Nitrite and Nitric Oxide Metabolite Quantification Assays

The primary bioactive molecule released from SNAP is nitric oxide. Due to its short half-life, direct measurement is challenging, so quantification often relies on measuring its more stable breakdown products, nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻), or by trapping NO itself.

One of the most common methods for nitrite quantification is the Griess reagent assay. This colorimetric method involves a two-step diazotization reaction. While widely used, it's important to note that certain components in biological samples, such as heparin, can interfere with the assay. nih.gov

For the direct measurement of NO release, chemiluminescence detection is the gold standard. A Nitric Oxide Analyzer (NOA) measures the light produced when NO reacts with ozone. This technique is highly sensitive and specific for NO. nih.govacs.org In typical experiments, a sample containing SNAP is placed in a buffer, and the released NO is purged with an inert gas into the chemiluminescence detector. nih.govnih.gov This method has been used to measure NO flux from SNAP-impregnated catheters and polymer films. acs.orgnih.gov For instance, the physiological NO flux from healthy vasculature is estimated to be in the range of 0.5–4 × 10⁻¹⁰ mol·cm⁻²·min⁻¹, a target range for NO-releasing materials. nih.govmdpi.com

Proteomics Approaches for S-Nitrosylation Profiling

S-nitrosylation is a post-translational modification where a nitric oxide moiety is covalently attached to a cysteine thiol group in a protein, forming an S-nitrosothiol (SNO). SNAP is frequently used as an NO donor to induce S-nitrosylation in research settings. liverpool.ac.uk Proteomics techniques are essential for identifying and quantifying the proteins that undergo this modification.

Biotin-Switch Assay and its Variants

The biotin-switch technique (BST) is a widely used method for the detection and identification of S-nitrosylated proteins. nih.govnih.gov The assay involves a three-step process:

  • Blocking: Free thiol groups on cysteine residues are blocked, typically with a methylthiolating agent like methyl methanethiosulfonate (B1239399) (MMTS). liverpool.ac.uknih.gov
  • Selective Reduction: The S-nitrosothiol bonds are selectively reduced to free thiols using ascorbate. liverpool.ac.uknih.gov
  • Labeling: The newly formed thiol groups are then labeled with a biotin-containing reagent, such as N-[6-(biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide (biotin-HPDP). liverpool.ac.uknih.gov
  • The biotinylated proteins can then be detected by western blotting with anti-biotin antibodies or enriched using avidin-affinity chromatography for subsequent identification by mass spectrometry. liverpool.ac.uk While effective, the classic BST has potential pitfalls, such as the possibility of incomplete blocking leading to false positives. nih.gov

    A significant variant of the BST is the resin-assisted capture (SNO-RAC) method. In SNO-RAC, after the blocking and reduction steps, the newly formed thiols are captured on a resin. researchgate.netnih.gov This method is reported to have fewer steps and be more efficient for detecting high-mass S-nitrosylated proteins compared to the traditional BST. researchgate.netnih.gov

    Quantitative Proteomics for S-Nitrosylated Proteins

    To understand the dynamics of S-nitrosylation, quantitative proteomics approaches are employed. These methods allow for the comparison of the extent of S-nitrosylation of specific proteins under different conditions.

    Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. In SILAC, cells are grown in media containing either normal or heavy isotope-labeled amino acids. The cell populations are then treated differently (e.g., one with an NO donor like SNAP and one without), and the protein lysates are mixed. The relative abundance of S-nitrosylated peptides can then be determined by mass spectrometry by comparing the intensities of the light and heavy isotope-labeled peptide pairs. nih.gov

    Another approach involves the use of isobaric tags, such as iodoTMT reagents. acs.org These reagents label cysteine residues, and after fragmentation in the mass spectrometer, they generate reporter ions of different masses, allowing for the relative quantification of the same peptide from different samples. A method called Irreversible S-nitrosylation Site Alliance (ISA) utilizes iodoTMT for the quantitative analysis of S-nitrosylation in complex biological samples. acs.org The use of dual labeling with different tags has also been proposed to maximize the detection of S-nitrosylated proteins, as different reagents may have biases towards certain cysteine subpopulations. nih.gov

    Table 2: Comparison of Proteomics Techniques for S-Nitrosylation Analysis

    Technique Principle Advantages
    Biotin-Switch Assay (BST) Blocking of free thiols, selective reduction of SNOs, and biotinylation of new thiols. liverpool.ac.uknih.gov Widely used, foundational method for identifying S-nitrosylated proteins. researchgate.net
    SNO-Resin Assisted Capture (SNO-RAC) A variant of BST where nascent thiols are captured on a resin. researchgate.netnih.gov Fewer steps, more efficient for high-mass proteins. researchgate.netnih.gov
    Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Metabolic labeling with heavy isotopes for relative quantification. nih.gov Accurate for in vivo quantitative analysis. nih.gov
    Isobaric Tagging (e.g., iodoTMT) Labeling with tags that are isobaric but yield different reporter ions upon fragmentation for multiplexed quantification. acs.org Allows for multiplexed analysis of several samples simultaneously. acs.org

    Computational Prediction of S-Nitrosylation Sites

    Identifying the specific cysteine residues on proteins that are targeted for S-nitrosylation by donors like SNAP is a critical step in understanding the functional consequences of this post-translational modification. nih.gov Due to the time-consuming and labor-intensive nature of experimental methods, computational prediction tools have become increasingly valuable. nih.govdoaj.org These methods typically employ machine learning algorithms to identify potential S-nitrosylation sites based on protein sequence and structural information. nih.gov

    Several bioinformatics tools have been developed for this purpose. One such tool is GPS-SNO , which utilizes a Group-based Prediction System algorithm. doaj.orgplos.org This software analyzes amino acid sequences to predict potential S-nitrosylation sites with a reported accuracy of 75.80%, sensitivity of 53.57%, and specificity of 80.14%. doaj.orgplos.org Other prediction tools like iSNO-PseAAC and SNOSID have also been developed, contributing to a growing database of predicted S-nitrosylation sites. nih.gov The development of these computational methods relies on datasets of experimentally verified S-nitrosylated proteins, often curated in databases like dbSNO. nih.gov The continuous refinement of these algorithms and the expansion of training datasets are crucial for improving the accuracy of S-nitrosylation site prediction. nih.govbohrium.com

    Table 1: Comparison of Computational S-Nitrosylation Prediction Tools

    Tool NameUnderlying Algorithm/MethodKey FeaturesReported Performance Metrics
    GPS-SNO 1.0 Group-based Prediction System (GPS) 3.0 algorithm doaj.orgplos.orgPredicts S-nitrosylation sites from protein sequences. Freely available online.Accuracy: 75.80%, Sensitivity: 53.57%, Specificity: 80.14% doaj.orgplos.org
    iSNO-PseAAC Support Vector Machine (SVM) based on pseudo amino acid compositionIncorporates sequence order information for prediction.Utilized a dataset of 731 positive and 810 negative sites for training. nih.gov
    SNOSID Bioinformatics tool based on initial limited datasetsOne of the first tools developed for predicting S-nitrosylation sites.Utilized a dataset from rat cerebellar lysates. nih.gov
    dbSNO DatabaseA comprehensive database of experimentally verified S-nitrosylated proteins.Provides structural and functional information. nih.gov

    This table provides a summary of various computational tools and databases used for the prediction and annotation of protein S-nitrosylation sites.

    Cellular and Molecular Biology Techniques

    A variety of cellular and molecular biology techniques are employed to investigate the effects of this compound at the cellular level. These methods allow researchers to visualize and quantify the extent of S-nitrosylation, analyze subsequent changes in gene expression, and measure the downstream signaling molecules.

    Western Blotting and Immunochemical Detection

    Western blotting is a fundamental technique used to detect and quantify S-nitrosylated proteins. A widely used method is the biotin-switch assay . abcam.comraybiotech.comnih.gov This technique involves three key steps:

    Blocking of free thiol groups on cysteine residues. researchgate.net

    Selective reduction of the S-nitrosothiol bond to a free thiol. researchgate.net

    Labeling of the newly formed thiol group with a biotin-containing reagent. researchgate.net

    The biotinylated proteins can then be detected by western blotting using streptavidin-conjugated enzymes or antibodies against biotin. liverpool.ac.uk This method allows for the identification of specific proteins that are S-nitrosylated in response to treatment with SNAP. liverpool.ac.uk Variations of this technique, such as using fluorescently tagged maleimides, have also been developed to enhance detection sensitivity. nih.gov

    Luciferase Reporter Assays for Gene Expression Analysis

    Luciferase reporter assays are powerful tools for studying the impact of SNAP-induced S-nitrosylation on gene expression. thermofisher.com These assays utilize a reporter gene, typically firefly or Renilla luciferase, which is placed under the control of a specific gene promoter of interest. thermofisher.com When cells are treated with SNAP, any resulting changes in the activity of this promoter will lead to a corresponding change in luciferase expression, which can be quantified by measuring the light output upon addition of the luciferase substrate. aai.org

    For example, to study the effect of SNAP on the expression of a gene regulated by a nitric oxide-responsive element, a reporter construct containing this element upstream of the luciferase gene can be transfected into cells. bpsbioscience.com However, it is important to note that nitric oxide donors have been shown to inhibit luciferase activity in a promoter-independent manner, potentially by decreasing mRNA stability, which should be considered when interpreting results. nih.gov

    Measurement of Intracellular Second Messengers (e.g., cGMP, Acetylcholine)

    S-nitrosylation can trigger signaling cascades involving intracellular second messengers. The production of cyclic guanosine (B1672433) monophosphate (cGMP) is a well-established downstream effect of nitric oxide signaling. SNAP has been shown to cause a concentration-dependent increase in cGMP levels in various cell types, including human airway smooth muscle cells. nih.gov This increase can be measured using techniques like enzyme-linked immunosorbent assays (ELISA). nih.govucm.es

    The effect of SNAP on the release of neurotransmitters like acetylcholine (B1216132) has also been investigated. Studies in guinea-pig trachea have shown that SNAP can modulate the electrically evoked release of acetylcholine. nih.govnih.gov This is typically measured by pre-incubating tissue with radiolabeled choline (B1196258) and then measuring the release of radiolabeled acetylcholine in response to electrical stimulation in the presence and absence of SNAP. nih.govnih.gov

    Table 2: Effect of SNAP on Intracellular Second Messengers

    Second MessengerCell/Tissue TypeEffect of SNAPMeasurement Technique
    cGMP Human Airway Smooth Muscle CellsConcentration-dependent increase nih.govEnzyme-Linked Immunosorbent Assay (ELISA) nih.govucm.es
    cGMP Washed Human PlateletsIncreased levels ucm.esEnzyme Immunoassay ucm.es
    Acetylcholine Guinea-Pig TracheaIncreased evoked release nih.govnih.govRadiolabeling with [³H]-choline and measurement of [³H]-acetylcholine overflow nih.govnih.gov

    This table summarizes the observed effects of this compound (SNAP) on the levels of key intracellular second messengers in different biological systems.

    In Vitro Cell Culture Models for Mechanistic Studies

    In vitro cell culture models are indispensable for dissecting the molecular mechanisms of SNAP action. mdpi.com Various cell lines are used depending on the research question. For instance, human gingival epithelial cells, gingival fibroblasts, and periodontal ligament cells have been used to study the cytotoxic effects of SNAP. nih.gov Endothelial cell cultures have been utilized to investigate SNAP-induced cytotoxicity under different oxygen conditions. medchemexpress.com The use of specific cell types allows for controlled experiments to elucidate signaling pathways and cellular responses to SNAP in a simplified and reproducible environment. nih.govnih.gov

    In Vivo Experimental Models

    To understand the physiological and pathophysiological effects of this compound in a whole organism, in vivo experimental models are essential. These models allow for the investigation of the integrated response to SNAP, taking into account the complex interactions between different cell types and organ systems.

    For example, transgenic mouse models have been developed to study nitric oxide signaling in vivo. aai.orgnih.gov One such model expresses the luciferase reporter gene under the control of the inducible nitric oxide synthase (iNOS) promoter. aai.orgnih.gov This allows for the non-invasive monitoring of iNOS gene induction in response to various stimuli. While not a direct measure of SNAP activity, these models are invaluable for studying the broader context of nitric oxide biology in which SNAP plays a role. Animal models, such as rats, have also been used to study the effects of SNAP on physiological processes like vasodilation in isolated arteries. nih.gov Furthermore, in vivo models like the rabbit have been used to assess the biocompatibility of materials releasing SNAP.

    Animal Models for Cardiovascular Function Assessment (e.g., Cardiac Catheter Systems)

    Animal models are instrumental in elucidating the cardiovascular effects of SNAP. These models allow for the in-vivo investigation of cardiac function and hemodynamics following the administration of this NO donor.

    One key methodology involves the use of cardiac catheter systems in animal models such as male C57BL6 mice. nih.gov These systems enable the direct measurement of various cardiac parameters. For instance, in a study investigating a compound structurally similar to SNAP, S-nitroso-N-pivaloyl-D-penicillamine (SNPiP), a cardiac catheter system was used to evaluate its effects on cardiac function. nih.govcellphysiolbiochem.com The findings from such studies provide valuable data on how NO donors can influence cardiac output and diastolic function. nih.gov

    Another approach utilizes isolated artery preparations from animals like adult male Wistar rats. nih.gov This ex-vivo model allows for the detailed examination of the vasodilator properties of SNAP and its analogues on specific blood vessels, such as the femoral arteries. nih.gov By studying dose-dependent vasodilation in both endothelium-intact and endothelium-denuded vessels, researchers can determine the direct effects of the compound on vascular smooth muscle and the role of the endothelium in its mechanism of action. nih.gov

    Furthermore, animal models of traumatic shock, for example in rats, are employed to assess the protective effects of SNAP on cardiovascular function during systemic stress. nih.gov In these models, researchers can measure outcomes like systemic blood pressure, preservation of vascular endothelial function, and microvascular leakiness to understand the therapeutic potential of SNAP in shock states. nih.gov

    Interactive Table 1: Animal Models for Cardiovascular Function Assessment of this compound (SNAP)

    Animal Model Methodology Key Findings Reference
    Male C57BL6 MiceCardiac Catheter SystemA SNAP-related compound, SNPiP, was shown to upregulate cardiac function, enhance diastolic function, and improve cardiac output. nih.govcellphysiolbiochem.com
    Adult Male Wistar RatsIsolated Femoral ArteriesSNAP and its analogues caused dose-dependent, transient vasodilatations irrespective of endothelial integrity. nih.gov
    Rat Traumatic Shock ModelIn vivo monitoringSNAP afforded significant protection by maintaining blood pressure and preserving endothelial function. nih.gov

    Models for Neuroprotection and Brain Injury Studies

    The neuroprotective potential of compounds is often investigated using various animal models of neurological disorders and injury. While direct studies on SNAP in specific neuroprotection models are extensive, the methodologies used for related compounds and conditions provide a framework for such research.

    Animal models of traumatic brain injury (TBI) are crucial for evaluating neuroprotective strategies. frontiersin.org These models can range from inducing physical trauma to the brain in rodents to more complex genetic models. frontiersin.orgnih.gov For instance, the coloboma mouse mutant, which exhibits spontaneous locomotor hyperactivity due to a deletion including the Snap-25 gene, serves as a model to study the role of synaptic proteins in behavioral regulation. nih.gov While this model focuses on a protein with a similar acronym, it highlights the use of genetically defined animal models to understand the neurobiological basis of hyperactivity and the potential for therapeutic intervention. nih.gov

    The study of neuroinflammation, a key component of secondary injury in TBI, often employs models where an inflammatory response is induced in the brain. frontiersin.org For example, mouse models of TBI are used to assess the ability of drugs to reduce neuronal loss and microglial activation in specific brain regions like the hippocampus. frontiersin.org

    Furthermore, the evaluation of therapeutic agents in TBI models often involves assessing the integrity of the blood-brain barrier, reducing cerebral edema, and improving neurological and cognitive outcomes. frontiersin.orgnih.gov These assessments can include behavioral tests, histological analysis of brain tissue, and molecular assays to measure inflammatory markers. frontiersin.org

    Models for Immunological and Inflammatory Responses

    To investigate the effects of SNAP on immunological and inflammatory responses, researchers utilize various animal models that mimic inflammatory conditions. nih.govnih.gov

    A common model for studying acute lung injury (ALI) involves inducing lung inflammation in rabbits through repetitive lung lavage with saline. nih.gov In such models, the therapeutic effects of SNAP can be evaluated by analyzing the bronchoalveolar lavage fluid (BALF) for inflammatory cell counts (especially neutrophils) and the levels of pro-inflammatory substances. nih.gov Additionally, lung tissue can be examined for markers of apoptosis and the expression of inducible nitric oxide synthase (iNOS). nih.gov

    Models of inflammatory pain, such as the formalin-induced paw edema model in rats, are also employed. frontiersin.org This model allows for the assessment of a compound's ability to reduce inflammation and pain sensitization. frontiersin.org Measurements can include paw edema, as well as the analysis of spinal cord tissue for inflammatory and oxidative stress markers. frontiersin.org

    Animal models of traumatic shock in rats also provide insights into the anti-inflammatory effects of SNAP. nih.gov In these models, the administration of SNAP has been shown to attenuate the increase in plasma markers of tissue injury and reduce the activity of myeloperoxidase, an enzyme indicative of neutrophil infiltration in tissues like the intestine. nih.gov

    Models for Therapeutic Efficacy Evaluation

    The therapeutic efficacy of SNAP and related compounds is evaluated in a variety of preclinical models designed to assess their potential for treating specific diseases.

    For cardiovascular applications, the rabbit thrombogenicity model is used to evaluate the antithrombotic efficacy of materials coated with SNAP. acs.org This in-vivo model helps determine if localized nitric oxide release from a medical device can reduce platelet activation and thrombus formation. acs.org

    In the context of cancer research, in-vivo loss-of-function screens using xenograft models in mice can be employed to identify genes essential for tumor growth and metastasis. nih.gov While not directly a model for SNAP's efficacy, this methodology can be adapted to study how NO donors might influence cancer progression.

    Furthermore, the therapeutic potential of compounds is often initially screened in in-vitro cell culture models before progressing to animal studies. mdpi.com For example, the ability of SNAP to release nitric oxide can be precisely measured using techniques like chemiluminescence, providing a quantitative measure of its primary pharmacological action. mdpi.comnih.gov

    Interactive Table 2: Research Findings on this compound (SNAP) and Related Compounds in Various Models

    Research Area Model Compound Key Findings Reference
    CardiovascularMale C57BL6 MiceSNPiPIncreased cardiac output and enhanced diastolic function. nih.govcellphysiolbiochem.com
    CardiovascularAdult Male Wistar RatsSNAP and analoguesCaused dose-dependent, transient vasodilation. nih.gov
    InflammationRabbit Acute Lung Injury ModelSNAPReduced inflammatory cell infiltration and pro-inflammatory markers in the lungs. nih.gov
    Traumatic ShockRat Traumatic Shock ModelSNAPProlonged survival time and preserved endothelial function. nih.gov

    Preclinical Therapeutic Potential and Applications

    Cardiovascular Therapeutics

    The release of nitric oxide from SNAP has significant implications for cardiovascular health. NO is a key signaling molecule in the vasculature, and its localized delivery can address several pathological conditions. mdpi.com

    S-Nitroso-N-acetyl-DL-penicillamine is a potent vasodilator, capable of relaxing smooth muscle and widening blood vessels. sigmaaldrich.com This action is crucial for its potential as an anti-anginal agent. Studies on isolated rat femoral arteries have demonstrated that SNAP causes dose-dependent vasodilation. nih.gov This vasodilatory effect is mediated by the release of nitric oxide, which activates soluble guanylyl cyclase in smooth muscle cells. sigmaaldrich.com The ability of SNAP to induce vasodilation both in vitro and in vivo, with a reduced tendency to cause pharmacological tolerance, underscores its therapeutic potential in conditions characterized by vasoconstriction, such as angina pectoris. sigmaaldrich.comacetherapeutics.com

    Further research has explored enhancing the duration of SNAP's vasodilator effect. By modifying the chemical structure of SNAP, such as creating N-substituted analogues with increased lipophilicity, researchers have achieved prolonged vasodilation in endothelium-denuded vessels. nih.gov This suggests a potential for targeted nitric oxide delivery to damaged areas of the endothelium. nih.gov

    Restenosis, the re-narrowing of a blood vessel after procedures like angioplasty and stenting, remains a significant clinical challenge. nih.gov The primary cause of restenosis is neointimal hyperplasia, a process involving the proliferation of smooth muscle cells. nih.gov Nitric oxide has been shown to inhibit key events in restenosis, including platelet activation and smooth muscle cell proliferation. nih.gov

    The potential of this compound in this context lies in its ability to provide a localized and sustained release of NO at the site of vascular injury. While systemic administration of various drugs has shown limited success in preventing restenosis, local delivery strategies are more promising. nih.gov The development of drug-eluting stents that release compounds like sirolimus or paclitaxel (B517696) has demonstrated the efficacy of localized treatment. nih.gov Similarly, incorporating SNAP into coatings for stents or other implantable devices could offer a targeted approach to inhibit the pathological processes leading to restenosis. The sustained release of NO from such devices could help maintain vessel patency following intervention.

    A key focus of research has been the development of methods for the sustained and controlled delivery of nitric oxide from this compound for the long-term management of cardiovascular diseases. The short half-life of NO necessitates a delivery system that can provide a consistent and localized supply. nih.gov

    One promising strategy involves incorporating SNAP into various polymer matrices. mdpi.commdpi.com These NO-releasing materials can be designed to release NO over extended periods, from days to weeks. acs.org The release can be triggered by various mechanisms, including thermal decomposition, exposure to light, or catalysis by metal ions like copper. nih.govnih.gov For instance, doping CarboSil, a biomedical-grade polymer, with SNAP has been shown to achieve localized NO release for over three weeks. acs.org This sustained release is attributed to the formation of SNAP crystals within the polymer matrix, which then slowly dissolve and release NO. acs.org

    Furthermore, the development of nanoparticle-based systems offers another avenue for controlled NO delivery. Encapsulating SNAP within nanoparticles could allow for targeted delivery to specific sites of vascular damage and a more controlled release profile, potentially reducing the risk of systemic side effects. nih.gov These strategies aim to mimic the natural, localized release of NO from healthy endothelial cells, thereby improving the biocompatibility of medical implants and providing therapeutic benefits in chronic cardiovascular conditions. nih.gov

    Infection Control and Biomedical Device Modification

    The antimicrobial properties of nitric oxide make this compound a valuable compound for preventing device-associated infections. nih.gov By modifying the surfaces of medical devices to release NO, it is possible to reduce bacterial colonization and biofilm formation. acs.org

    A primary strategy for creating antimicrobial surfaces is the incorporation of this compound into various polymeric materials used in medical devices. mdpi.com This can be achieved through several methods, including blending SNAP directly into the polymer, covalently attaching it to the polymer backbone, or impregnating the polymer with a SNAP solution. mdpi.com

    For example, SNAP has been successfully incorporated into polyvinyl chloride (PVC), a common material in medical tubing, and silicone-based polymers like CarboSil. mdpi.comacs.orgacs.org When blended with CarboSil, SNAP forms a polymer-crystal composite that can release NO for over 22 days. acs.org The release mechanism involves the gradual dissolution of SNAP crystals within the polymer and subsequent decomposition to release NO. acs.org To control the release rate and prevent the leaching of SNAP and its byproducts, a topcoat, such as cross-linked silicone rubber, can be applied. acs.org

    Another approach involves modifying hyperbranched polyamidoamine (HPAMAM) with SNAP to create a high-capacity NO-donating compound that can be blended into various polymer matrices. mdpi.com This allows for a tunable and sustained release of NO, which is crucial for long-term implantable devices. mdpi.com The release can be triggered by light or through ion-mediated processes under physiological conditions. mdpi.com

    The integration of this compound into polymers has led to the development of prototype medical devices with enhanced biocompatibility and antimicrobial properties. acs.org Preclinical studies have demonstrated the effectiveness of these NO-releasing devices in various applications.

    Catheters: Intravascular catheters fabricated from SNAP-doped CarboSil have been shown to significantly reduce the formation of Staphylococcus aureus biofilms over a seven-day period in vitro. acs.org In vivo studies in rabbits have also demonstrated that these catheters can greatly reduce thrombus formation on their surfaces. acs.org

    Extracorporeal Circuits: The hemocompatibility of SNAP-based polymers has been tested in extracorporeal circuits (ECCs), showing their potential to mimic healthy vasculature and reduce thrombotic complications. mdpi.com

    Endotracheal Tubes and Intravenous Catheters: Medical-grade polyvinyl chloride (PVC) tubing, commonly used for these devices, has been successfully impregnated with SNAP. acs.org These modified devices exhibit a sustained NO flux for up to 14 days and have demonstrated a reduction in the colonization of both S. aureus and E. coli. acs.org

    The stability of SNAP within these polymers during sterilization processes, such as with ethylene (B1197577) oxide, and during storage has also been demonstrated, which is a critical factor for the translation of these technologies to clinical use. nih.govacs.orgacs.org

    Neuroprotective Strategies

    The role of nitric oxide in the central nervous system (CNS) is complex, acting as both a neuroprotective and a neurotoxic agent depending on its concentration and the cellular context. As a controlled NO donor, SNAP is being explored for its potential therapeutic benefits in neurological conditions.

    In the context of acute CNS injury, such as ischemic stroke, the timely administration of NO donors has shown neuroprotective effects. nih.gov Studies have indicated that S-nitrosothiols like SNAP can reduce infarct volume and improve neurological performance in models of cerebral ischemia-reperfusion injury. nih.gov The neuroprotective mechanisms are thought to involve the reduction of oxidative and nitrosative stress, as well as anti-inflammatory effects. nih.gov For example, some NO donors have been shown to inhibit the expression of cell adhesion molecules and the infiltration of immune cells into the CNS following injury. nih.gov

    While direct research on SNAP for chronic neurodegenerative disorders is less extensive, the modulation of NO pathways is a recognized area of interest. It is important to distinguish the chemical compound SNAP from the protein SNAP-25, which is implicated in the pathology of conditions like Alzheimer's disease. nih.govmdpi.com The therapeutic potential of the chemical SNAP in these disorders would be related to its ability to deliver NO in a controlled manner to influence pathological processes such as neuroinflammation and neuronal apoptosis.

    Nitric oxide is a key modulator of neurotransmission, and SNAP has been used as a tool to investigate these effects. nih.govnih.govplos.org Research has shown that SNAP can induce the release of several amino acid neurotransmitters, including the excitatory neurotransmitter glutamate (B1630785) and the inhibitory neurotransmitter GABA, from cortical neurons. plos.org This release is mediated by the activation of soluble guanylate cyclase and the subsequent formation of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govplos.org

    The ability of SNAP to influence the balance of excitatory and inhibitory neurotransmission suggests a potential therapeutic benefit in conditions where this balance is disrupted. For example, by modulating glutamate release, SNAP could theoretically play a role in conditions associated with excitotoxicity. Furthermore, SNAP has been shown to modulate the release of acetylcholine (B1216132) in guinea-pig trachea, indicating its potential to influence cholinergic systems. glpbio.com A novel derivative of SNAP, S-nitroso-N-pivaloyl-D-penicillamine (SNPiP), has been shown to activate a non-neuronal cardiac cholinergic system to synthesize acetylcholine, suggesting that targeted S-nitrosothiols could be designed to modulate specific neurotransmitter systems. nih.gov

    Anti-Cancer Research

    The role of nitric oxide in cancer is multifaceted, with high concentrations generally being cytotoxic to tumor cells while lower concentrations can have pro-angiogenic effects. nih.gov SNAP, as an exogenous NO donor, is being investigated for its potential to deliver cytotoxic levels of NO directly to tumors.

    SNAP releases NO under physiological conditions, which can induce cell stress and, at sufficient concentrations, lead to apoptosis or cell death. biotium.com Macrophages, a type of immune cell, naturally utilize NO to exert cytotoxic activity against tumor cells. mdpi.com By mimicking this effect, SNAP and other NO donors are being explored as direct anti-cancer agents. mdpi.com

    Research has shown that the NO released from SNAP can be effective in killing human cancer cells in vitro. rsc.org The cytotoxic effects are often dose-dependent. For instance, low doses of SNAP have been shown to induce an antitumor effect in mouse models through the activation of CD8+ T cells, suggesting an immunomodulatory mechanism. nih.gov In some contexts, NO can induce a specific form of cell death known as immunogenic cell death, which can further stimulate an anti-tumor immune response. nih.gov

    Chemoresistance is a major hurdle in the treatment of many cancers, including ovarian cancer. researchgate.net Preclinical studies have explored the use of SNAP to enhance the efficacy of existing chemotherapeutic agents. In cisplatin-resistant ovarian cancer cells, SNAP has been shown to enhance the cytotoxic activity of cisplatin (B142131) by modulating the expression of connexin32. researchgate.net

    The therapeutic potential of SNAP is not limited to ovarian cancer. In pancreatic ductal carcinoma cells, SNAP has been shown to induce chemoresistance in some contexts, highlighting the complex and context-dependent role of NO in cancer therapy. researchgate.net The development of targeted delivery systems, such as modifying hyperbranched polyamidoamine with SNAP, aims to create high-capacity NO-donating compounds that can be directed to the tumor site, thereby maximizing the anti-tumor effects while minimizing systemic exposure. mdpi.com

    Challenges and Future Directions in S Nitroso N Acetyl Dl Penicillamine Research

    Elucidating Comprehensive Mechanisms of Action

    The primary mechanism of SNAP is the donation of nitric oxide (NO), which then exerts various biological effects. medchemexpress.com However, the precise pathways and downstream targets are not fully understood. The release of NO from SNAP is not always a spontaneous process and can be catalyzed by enzymes on vascular cell membranes. sigmaaldrich.com One key mechanism involves the activation of soluble guanylyl cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). sigmaaldrich.complos.org This pathway is central to its vasodilatory effects.

    Furthermore, SNAP can induce the release of various amino acid neurotransmitters, including aspartate, glutamate (B1630785), glycine, and GABA in cortical neurons, an effect that appears to be mediated by cGMP. plos.org In some contexts, the effects of SNAP are linked to S-nitrosylation, the covalent attachment of an NO moiety to a thiol group on a protein, which can alter protein function. sigmaaldrich.com For instance, SNAP's inhibition of Factor XIII activity is presumed to be due to the S-nitrosylation of a cysteine residue on the enzyme. sigmaaldrich.com

    However, the reaction of SNAP can be complex. For example, its interaction with the angiotensin-converting enzyme inhibitor captopril (B1668294) involves a two-stage process of transnitrosation, where the nitroso group is transferred to captopril. rsc.org Additionally, in the presence of superoxide (B77818) radicals, NO from SNAP can form peroxynitrite, a cardiotoxic molecule that can exacerbate oxidative damage in certain conditions like myocardial ischemia-reperfusion. nih.gov

    Addressing Selectivity and Specificity of Biological Effects

    A significant challenge in the therapeutic application of SNAP and other S-nitrosothiols is their limited tissue selectivity and specificity. nih.gov While SNAP demonstrates potent effects like vasodilation and inhibition of platelet aggregation, these actions are not always confined to the desired target tissues. medchemexpress.comnih.gov

    The specificity of S-nitrosylation, a key mechanism of NO signaling, is determined by multiple factors. nih.gov These include the subcellular localization of NO production, the presence of specific protein motifs, and the local cellular environment, such as the presence of charged residues or hydrophobicity. nih.govnih.gov Computational analyses suggest that a large portion of the proteome could potentially be targeted by S-nitrosylation, highlighting the need to understand the determinants of specificity. nih.gov

    Research into the structural features of S-nitrosothiols has shown that modifications to the parent molecule can influence tissue selectivity. For example, novel S-nitrosated dipeptides have been synthesized that exhibit greater potency for vasorelaxation compared to SNAP, while having similar anti-platelet aggregation effects, suggesting a degree of tissue selectivity. nih.gov

    Optimization of Delivery Systems for Targeted Action

    To overcome the limitations of systemic administration and improve targeted delivery, various strategies for encapsulating or conjugating SNAP are being explored. These approaches aim to control the release of NO, enhance its stability, and direct it to specific sites of action.

    Nanoparticle-based Delivery:

    Titanium Dioxide Nanoparticles (TiNPs): SNAP has been covalently immobilized on TiNPs, creating a system that can release NO over an extended period. nih.gov This approach has shown promise for antibacterial applications, with significant reductions in both Gram-positive and Gram-negative bacteria. nih.gov

    Catalytic Copper Nanoparticles (Cu-NPs): Incorporating Cu-NPs into polymer composites containing SNAP can tune the release of NO. nih.gov The copper catalyzes the decomposition of SNAP, allowing for controlled NO release rates that can be tailored for specific applications, such as preventing thrombosis and bacterial adhesion. nih.gov

    Polymer-based Delivery:

    Polymer Blending and Covalent Attachment: SNAP has been incorporated into various polymer matrices, such as CarboSil, polyvinyl chloride (PVC), and hyperbranched polyamidoamine (HPAMAM), through physical blending or covalent attachment. acs.orgresearchgate.netmdpi.commdpi.com These methods aim to achieve sustained and controlled NO release. For example, covalently linking SNAP to PVC allows for photoinitiated and ion-mediated NO release, offering a wide range of deliverable NO fluxes. mdpi.com

    Prolonged Storage and Stability: The stability of SNAP within these polymer systems is a critical factor. Studies have shown that incorporating SNAP into a CarboSil polymer matrix can lead to long-term storage stability, with a significant percentage of the initial SNAP remaining after several months. acs.orgnih.gov

    These delivery systems offer the potential to localize the therapeutic effects of SNAP, reducing systemic exposure and improving efficacy at the target site.

    Translational Research and Clinical Advancement Considerations

    Despite extensive preclinical research, the clinical advancement of SNAP has been limited. A major hurdle is the unpredictable nature of its decomposition, which can be influenced by factors like trace metal ions. nih.gov Translating the promising in vitro and in vivo findings into effective clinical therapies requires addressing these stability and delivery challenges.

    Future clinical considerations may focus on applications where localized delivery is feasible and beneficial. For instance, the development of SNAP-releasing coatings for medical devices could help prevent thrombosis and bacterial infections. nih.govnih.gov The anti-proliferative effects of SNAP on vascular smooth muscle cells suggest its potential use in preventing restenosis after angioplasty. sigmaaldrich.comnih.gov

    Moreover, the observation that SNAP can induce prolonged vasodilation in endothelium-denuded vessels suggests a potential for targeting areas of endothelial damage. nih.gov This property could be particularly advantageous in treating conditions like atherosclerosis. nih.gov Further research is needed to confirm these effects in human tissues and in vivo models to pave the way for clinical trials. nih.govtaylorandfrancis.com

    Exploration of Novel S-Nitroso-N-acetyl-DL-penicillamine Derivatives with Enhanced Efficacy

    To improve upon the properties of SNAP, researchers are actively synthesizing and evaluating novel derivatives with enhanced stability, selectivity, and therapeutic efficacy.

    DerivativeModificationKey FindingsReference
    N-substituted analogues (SNPP, SNVP, SNHP)Propanoyl, valeryl, and heptanoyl N-substituted side chainsIncreased lipophilicity led to prolonged vasodilation in endothelium-denuded vessels. SNVP was the most stable in solution. nih.govuea.ac.ukuhi.ac.uk
    S-nitrosated dipeptidesDipeptide structuresShowed significantly higher potency for vasorelaxation compared to SNAP, indicating a degree of tissue selectivity. nih.gov
    S-nitroso-N-pivaloyl-D-penicillamine (SNPiP)Pivaloyl group substitutionGradually elevated intracellular cGMP and NO levels, leading to increased acetylcholine (B1216132) synthesis and improved cardiac function without tachycardia. nih.gov

    These studies demonstrate that modifying the chemical structure of SNAP can lead to derivatives with more desirable pharmacological profiles, such as prolonged action and improved tissue targeting. nih.govuhi.ac.uknih.gov The increased lipophilicity of some analogues facilitates their retention in damaged tissues, offering a promising strategy for targeted NO delivery. nih.govuea.ac.uk

    Integration with Multimodal Therapeutic Strategies

    The therapeutic potential of SNAP may be enhanced when used in combination with other agents or therapies. This approach can lead to synergistic effects and address multiple pathological pathways simultaneously.

    One study investigated the combination of shock wave-facilitated melatonin-delivered endothelial progenitor cells with SNAP for treating critical limb ischemia in rats. e-century.us The results suggested that this combined approach was superior to either treatment alone in improving the condition. e-century.us Another area of exploration is the topical combination of NO donors like SNAP with phosphodiesterase inhibitors, which has shown synergistic analgesic effects in neuropathic pain models, potentially through disease-modifying actions. taylorandfrancis.com

    These findings highlight the promise of integrating SNAP into multimodal therapeutic strategies to enhance its efficacy and broaden its clinical applications. taylorandfrancis.come-century.us

    Q & A

    Q. What are the standard methods for synthesizing and characterizing S-Nitroso-N-acetyl-DL-penicillamine (SNAP) in laboratory settings?

    SNAP is synthetically prepared as a racemic mixture of D and L isomers. Key steps include nitrosation of N-acetyl-DL-penicillamine under controlled acidic conditions. Characterization involves UV-Vis spectroscopy using molar extinction coefficients (e.g., E335=519M1cm1E_{335} = 519 \, \text{M}^{-1} \text{cm}^{-1}) in citrate/HCl buffer (pH 2.0) or 0.5 M HCl . Quantitative analysis in biological samples often employs high-performance liquid chromatography (HPLC) coupled with electrochemical detection to account for SNAP's instability in aqueous solutions .

    Q. How does this compound (SNAP) function as a nitric oxide (NO) donor in experimental models?

    SNAP releases NO via spontaneous decomposition, with a half-life of ~6 hours in isolated rat ventricular myocytes . Its NO-donor activity is pH- and temperature-dependent, making it suitable for studying acute NO effects. For example, 100 µM SNAP induces a sustained decrease in basal intracellular pH (pHi) in cardiac myocytes within 30 minutes . Methodologically, researchers should pre-dissolve SNAP in acidic buffers (e.g., 0.1 M HCl) to stabilize the compound before dilution into experimental media .

    Q. What are the recommended storage conditions and stability parameters for SNAP in long-term studies?

    SNAP should be stored at −20°C in desiccated, light-protected vials. Its stability in solution varies: in 0.1 M HCl (pH 2.0), it remains stable for ~24 hours at 4°C, but decomposes rapidly in neutral or alkaline buffers. Researchers should verify purity (>97%) via UV-Vis spectroscopy before use, as impurities can alter NO release kinetics .

    Advanced Research Questions

    Q. How should researchers address contradictions in reported cytotoxicity levels of SNAP under varying oxygen conditions?

    Cytotoxicity discrepancies arise from oxygen-dependent NO bioavailability. Under normoxia, 10 mM SNAP induces ~80% cell death in 6 hours due to NO-mediated oxidative stress . However, hypoxia enhances SNAP toxicity by stabilizing NO and inhibiting competing reactions with superoxide. To resolve contradictions, experimental designs must explicitly control oxygen tension (e.g., using hypoxia chambers) and measure real-time NO flux with electrochemical sensors .

    Q. What methodologies are recommended for quantifying the impact of SNAP on intracellular pH (pHi) in cardiac myocytes?

    pHi changes can be measured using fluorescent probes like BCECF-AM. In isolated rat ventricular myocytes, 100 µM SNAP reduces pHi by ~0.2 units within 30 minutes via NO-mediated inhibition of Na+^+/H+^+ exchangers . Calibration curves should be generated using high-K+^+/nigericin solutions, and parallel experiments with NO scavengers (e.g., carboxy-PTIO) are critical to confirm NO-specific effects .

    Q. How does SNAP modulate ion channel activity in neurons, and what controls are necessary for such studies?

    SNAP regulates KATP_{\text{ATP}} channels via cGMP-PKG pathways, as shown in sensory neurons. For reproducible results, use 10–300 µM SNAP with exposure times ≤60 minutes to avoid off-target thiol modifications. Include controls with inactive analogs (e.g., N-acetyl-DL-penicillamine) and inhibitors of soluble guanylate cyclase (e.g., ODQ) to isolate NO-specific effects .

    Q. What experimental design considerations are critical when using SNAP to study NO-mediated interactions with chemotherapeutic agents?

    Co-treatment with SNAP and chemotherapeutics (e.g., gemcitabine) requires precise timing due to SNAP’s transient NO release. In pancreatic adenocarcinoma models, pre-incubating cells with 50 µM SNAP for 1 hour enhances drug uptake by inhibiting MRP5 transporters. Parallel assays measuring intracellular NO (via DAF-FM fluorescence) and drug accumulation (via LC-MS) are essential .

    Methodological Best Practices

    • Concentration Optimization : Titrate SNAP between 10 µM–1 mM based on cell type, as higher doses (≥300 µM) may induce nonspecific thiol oxidation .
    • Data Validation : Cross-validate NO release using multiple methods (e.g., Griess assay for nitrite, chemiluminescence for gaseous NO) .
    • Ethical Controls : Avoid commercial SNAP variants lacking purity certifications, and source from academic suppliers with validated analytical data .

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